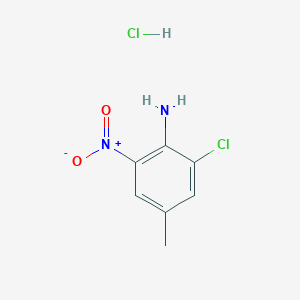

2-Chloro-4-methyl-6-nitroaniline hydrochloride

Description

Properties

IUPAC Name |

2-chloro-4-methyl-6-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)7(9)6(3-4)10(11)12;/h2-3H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBLNLKAXMDMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- The precursor 3-chloro-5-methyl-4-nitroaniline is commonly used as a starting material for preparing related chloro-methyl-nitroanilines.

- Diazotization and reduction steps are critical in converting amino groups and nitro groups to obtain the target compound.

- Water and sulfuric acid are often employed as solvents and reagents, aligning with green chemistry principles.

Method Based on Diazotization and Reduction (One-Pot Reaction)

A patented method outlines a one-pot synthesis of 2-chloro-6-methylaniline (a closely related compound to 2-chloro-4-methyl-6-nitroaniline) that can be adapted for the hydrochloride salt preparation:

Step 1: Diazotization

3-chloro-5-methyl-4-nitroaniline is dissolved in water with sulfuric acid. Sodium nitrite is added at 0 to 5 °C, forming a diazonium intermediate.Step 2: Reduction with Hypophosphorous Acid

The diazonium intermediate is reduced by hypophosphorous acid to generate an intermediate compound.Step 3: Iron Powder Reduction

The intermediate is further reduced by iron powder at 85 to 95 °C to yield 2-chloro-6-methylaniline.Step 4: Formation of Hydrochloride Salt

The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (relative to starting material) |

|---|---|---|---|

| Diazotization | Sulfuric acid, sodium nitrite, water | 0 to 5 | 1 : 3-4 : 1.0-1.1 |

| Hypophosphorous acid reduction | Hypophosphorous acid | 0 to 5 | 1 : 6-7 |

| Iron powder reduction | Iron powder | 85 to 95 | 1 : 2.5-4.0 (optimal 1 : 3.5) |

This method achieves over 80% yield, uses water as solvent, and is operationally simple, cost-effective, and environmentally friendly.

Alternative Halogenation and Nitration Routes

While the above method focuses on reduction and diazotization, other classical routes include:

- Halogenation: Introduction of chlorine onto the aromatic ring can be performed using chlorine gas or chlorinating agents under controlled conditions to avoid over-chlorination.

- Nitration: The nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent multiple nitrations.

These steps are often carried out sequentially or in a designed order to ensure correct substitution patterns on the aromatic ring.

Industrial Production Considerations

Industrial-scale synthesis typically optimizes these reactions for:

- Yield and purity: Using continuous flow reactors for better heat and mass transfer.

- Safety: Controlled addition of hazardous reagents such as chlorine and nitrous acid.

- Environmental impact: Preference for aqueous media and mild conditions to reduce waste and hazardous byproducts.

Data Table: Comparative Summary of Preparation Methods

Research Findings and Analytical Data

- Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern and purity of the synthesized compound.

- The one-pot method yields a product with high chemical purity suitable for pharmaceutical and agrochemical applications.

- The use of water as solvent aligns with green chemistry goals, reducing organic solvent usage.

- Reaction optimization studies indicate that maintaining low temperature during diazotization prevents side reactions and improves yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-nitroaniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as hydroxide ions, amines.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 2-Chloro-4-methyl-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 2-Chloro-4-carboxy-6-nitroaniline.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the diverse biological activities of 2-chloro-4-methyl-6-nitroaniline hydrochloride, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of 2-chloro-4-methyl-6-nitroaniline exhibit significant anticancer properties. For instance, compounds related to this structure have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. In vitro assays have shown that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating signaling pathways involved in cell survival .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Studies reveal that derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several 2-chloro-4-methyl-6-nitroaniline derivatives. The results indicated that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the nitro group significantly enhanced potency against specific bacterial strains, indicating that structural optimization could lead to more effective antimicrobial agents .

Applications in Drug Development

The unique chemical structure of this compound allows it to serve as a versatile building block in drug development. It can be utilized to synthesize various biologically active molecules, including:

- Tyrosine Kinase Inhibitors : Important for cancer therapy.

- Antibacterial Agents : Targeting resistant strains of bacteria.

- Pesticides : Offering potential applications in agricultural chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-Chloro-4-nitroaniline (2C4NA)

- Toxicity : Demonstrated higher hepatotoxicity in isolated rat hepatocytes compared to 4-chloro-2-nitroaniline (4C2NA). At 2 mM concentration, 2C4NA caused 58% cell viability loss and severe glutathione (GSH) depletion (10 mM/10⁶ cells) after 3 hours .

- Applications : Intermediate in dye and pesticide synthesis.

4-Chloro-2-nitroaniline (4C2NA)

- Structure : Chlorine at position 4, nitro group at position 2.

- Toxicity : Induced 58% cell viability loss at 2 mM but retained slightly higher GSH levels (13 mM/10⁶ cells) than 2C4NA .

- Key Difference : Positional isomerism significantly alters biological activity, with 2C4NA being more toxic.

2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline

Functional Group Variants

2-Chloro-4-(furan-2-yl)-6-methylaniline Hydrochloride

- Structure : Furan-2-yl substituent at position 4 instead of methyl.

- Properties: Molecular formula C₁₁H₁₁Cl₂NO (molar mass 244.12).

Chlororange (2-Amino-6-chloro-4-nitrophenol)

- Structure: Hydroxyl and amino groups replace aniline and methyl in the target compound.

- Applications : Used as a dye (orange-yellow powder, CAS 6358-09-4). Empirical formula C₆H₅N₂O₃Cl (MW 206.60) .

- Key Difference: Polar hydroxyl and amino groups increase solubility in aqueous systems compared to the hydrophobic methyl group in the target compound.

4-Chloro-2-methoxy-6-nitroaniline

- Structure : Methoxy group at position 2 instead of chlorine.

Physicochemical and Toxicological Data Table

Key Research Findings and Implications

Substituent Position Dictates Toxicity : The 2-chloro-4-nitro configuration (2C4NA) is more hepatotoxic than its positional isomer 4C2NA, emphasizing the need for careful structural design in pharmaceutical intermediates .

Hydrochloride Salt Utility : Separation of nitroaniline isomers via hydrochloride salts (e.g., 2-methyl-6-nitroaniline) suggests similar strategies could optimize the synthesis and purification of the target compound .

Functional Group Impact : Replacing methyl with furan or methoxy groups alters electronic properties and solubility, guiding derivatization for specific applications (e.g., dyes or bioactive molecules) .

Biological Activity

2-Chloro-4-methyl-6-nitroaniline hydrochloride (C7H7ClN2O2·HCl) is a nitroaniline derivative with significant biological activity, particularly in environmental and medicinal contexts. This compound is utilized in various applications, including as an intermediate in dye synthesis and pharmaceuticals. Understanding its biological activity is crucial for assessing its environmental impact and potential therapeutic uses.

- Molecular Formula : C7H7ClN2O2

- Molecular Weight : 188.6 g/mol

- Structure : The compound features a chloro group, a methyl group, and a nitro group attached to an aniline ring, which influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to undergo metabolic transformations. The nitro group can be reduced to form reactive intermediates, which interact with cellular components, leading to various biological effects. This compound has shown potential as an elastase inhibitor, impacting inflammatory processes by modulating enzyme activity .

Environmental Impact

Research indicates that 2-Chloro-4-methyl-6-nitroaniline can be degraded by specific bacterial strains, such as Rhodococcus sp. strain MB-P1. This strain utilizes the compound as a sole carbon and nitrogen source, highlighting its potential environmental persistence and the need for microbial degradation pathways . The degradation process releases nitrite, chloride ions, and ammonia, indicating significant metabolic activity.

Toxicological Studies

Toxicological assessments reveal that 2-Chloro-4-methyl-6-nitroaniline exhibits mutagenic properties. Studies have demonstrated cellular damage in rat models, raising concerns about its safety and environmental implications . Furthermore, the compound is classified as a bacterial mutagen, necessitating careful handling and disposal practices.

Comparative Analysis with Related Compounds

The biological activity of 2-Chloro-4-methyl-6-nitroaniline can be compared with other nitroaniline derivatives:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-4-nitroaniline | Lacks methyl group | Similar reactivity but different applications |

| 2-Methyl-4-nitroaniline | Lacks chlorine atom | Altered chemical properties affecting reactivity |

| 4-Nitroaniline | Lacks both chlorine and methyl groups | Less reactive in certain biological contexts |

Case Study 1: Elastase Inhibition

In vitro studies have shown that this compound acts as an elastase inhibitor with an IC50 value of approximately 60 µM. This suggests its potential application in treating conditions related to excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) .

Case Study 2: Environmental Degradation

A study on the aerobic degradation of this compound by Rhodococcus sp. strain MB-P1 demonstrated that it could effectively metabolize the compound under controlled conditions. The pathway involved initial hydroxylation followed by dioxygenase-mediated transformations, leading to less harmful metabolites . This finding is critical for bioremediation strategies targeting nitroaromatic pollutants.

Q & A

What are the recommended synthetic routes for 2-Chloro-4-methyl-6-nitroaniline hydrochloride, and how can reaction conditions be optimized to minimize by-products?

Basic

A common approach involves nitration and subsequent hydrochlorination of substituted aniline derivatives. For example, analogous compounds like 3-Chloro-4-ethoxyaniline hydrochloride are synthesized via acid hydrolysis of nitrone intermediates using concentrated HCl (72°C, 4 hours), followed by precipitation in acetonitrile/CH₂Cl₂ mixtures . To optimize yield and minimize by-products:

- Control stoichiometry (e.g., 1:1.1 molar ratio of nitrone to oxalyl chloride).

- Monitor reaction temperature to prevent over-hydrolysis or decomposition.

- Use HPLC with authentic standards to verify purity .

How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) arising from different synthetic batches?

Advanced

Conflicting spectral data may stem from variations in crystallization solvents, residual impurities, or tautomeric forms. Methodological solutions include:

- Cross-validation : Compare NMR (¹H/¹³C) and IR data with computational predictions (DFT-based simulations) .

- HPLC-DAD/MS : Identify trace by-products (e.g., nitro-reduction intermediates) that may skew spectral interpretations .

- Controlled recrystallization : Standardize solvent systems (e.g., methanol/water) to ensure consistent crystal packing, as demonstrated in X-ray crystallography studies of related hydrochlorides .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic

A multi-technique approach is critical:

- X-ray crystallography : Resolves molecular conformation and salt formation (e.g., hydrochloride protonation sites) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms absence of regioisomers .

- Mass spectrometry (HRMS) : Validates molecular ion peaks and detects halogen isotopic patterns .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate/solvate content .

What computational modeling approaches are suitable for predicting reactivity or stability under varying conditions?

Advanced

Hybrid quantum mechanics/molecular mechanics (QM/MM) models can predict:

- Acid-base behavior : pKa calculations for the hydrochloride salt versus free base using solvent-aware DFT .

- Degradation pathways : Simulate nitro-group reduction or hydrolysis under acidic/alkaline conditions .

- Solid-state stability : Molecular dynamics (MD) to model crystal lattice interactions and hygroscopicity risks .

What are the critical safety considerations when handling this compound in laboratory settings?

Basic

While direct toxicity data for this compound is limited, analogous chlorinated nitroanilines require:

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic residues before disposal, as per EPA guidelines for aromatic amines .

How does the hydrochloride salt form influence solubility and bioavailability compared to the free base?

Advanced

The hydrochloride salt typically enhances aqueous solubility due to ionic dissociation. For example:

- Solubility studies : Compare free base and salt forms in PBS (pH 7.4) using UV-Vis spectroscopy .

- Bioavailability : Salt forms of related compounds (e.g., 2-chloro-4-fluoroaniline hydrochloride) show improved intestinal absorption in pharmacokinetic models .

- Stability assays : Assess pH-dependent degradation in simulated gastric fluid (e.g., HCl 0.1N, 37°C) .

How can researchers address contradictory bioactivity results in cell-based assays?

Advanced

Divergent bioactivity may arise from impurities or solvent effects. Mitigation strategies include:

- Dose-response normalization : Use HPLC-purified batches to exclude confounding by-products .

- Solvent controls : Test DMSO or ethanol vehicle effects on cellular viability .

- Receptor profiling : Apply multi-receptor screening platforms (e.g., heterologous expression assays) to identify off-target interactions .

What are the environmental implications of improper disposal of this compound?

Basic

Chlorinated nitroanilines are persistent pollutants. Remediation strategies include:

- Photocatalytic degradation : TiO₂/UV systems to break down aromatic rings .

- Microbial biodegradation : Screen soil microbes for nitroreductase activity .

- Regulatory compliance : Follow EPA DSSTox guidelines for hazardous waste categorization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.